trans-4-Aminocyclohexanemethanol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride involves multi-step chemical reactions starting from basic raw materials to the final compound. Two notable methods include the synthesis from p-aminophenol, which undergoes acetylation followed by hydrogenation to yield the desired trans-isomer with high selectivity and conversion rates (Li Jia-jun, 2012), and another method starting from 4-acetylaminophenol through hydrogenation, hydrolysis, and isomer separation to achieve the trans-4-Aminocyclohexanemethanol (Y. Jian, 2000).
Molecular Structure Analysis
The molecular structure of trans-4-Aminocyclohexanemethanol is characterized using techniques such as infrared spectroscopy, 1H, and 13C NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the stereochemistry of the trans-isomer, which is crucial for its activity and applications (Li Jia-jun, 2012).
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Trans-4-Aminocyclohexanemethanol hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of trans-4-(N-Acetylamido)cyclohexanol, an important precursor for the pharmaceutical intermediate hydrochloride salt of trans-4-aminocyclohexanol. The compound is synthesized through a two-step process starting from p-aminophenol, involving acetylation followed by catalytic hydrogenation. The process achieves a selectivity of 96.9% with a trans to cis ratio of 78 to 22, highlighting the compound's significance in achieving high purity and yield in pharmaceutical synthesis (Li Jia-jun, 2012).
Analytical Method Development
In the field of analytical chemistry, trans-4-Aminocyclohexanemethanol hydrochloride is used in method development for the quantification of pharmaceutical compounds. A notable application includes its use in the HPLC method for quantifying ambroxol hydrochloride and benzoic acid in pharmaceutical syrups. This method employs specific conditions to achieve separation and accurate quantification, demonstrating the compound's role in developing robust analytical methods for pharmaceutical analysis (M. Heinänen & C. Barbas, 2001).
Material Science and Polymer Applications
Trans-4-Aminocyclohexanemethanol hydrochloride is also utilized in material science, particularly in the synthesis of FMOC-protected non-proteogenic amino acids. These compounds are valuable building blocks for combinatorial libraries in drug discovery. The synthesis process demonstrates the compound's utility in creating diverse and functional materials for pharmaceutical applications (J. Dener et al., 2001).
Environmental Science and Odor Perception
In environmental science, research on the isomers of 4-methylcyclohexane methanol, closely related to trans-4-Aminocyclohexanemethanol hydrochloride, has been conducted to understand the complexities of human odor perception following industrial chemical spills. This research provides insights into the environmental impact and human sensory response to cyclohexane derivatives, illustrating the broader implications of such compounds beyond their direct applications (D. Gallagher et al., 2015).
Safety And Hazards
When handling trans-4-Aminocyclohexanemethanol hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
(4-aminocyclohexyl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKTFVRDSRTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933936 | |
Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanemethanol hydrochloride | |
CAS RN |
89854-95-5, 1504-49-0 | |
Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1504-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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